(3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol
CAS No.:
Cat. No.: VC16490030
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO |
|---|---|
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 3-(1-methylindol-3-yl)butan-1-ol |
| Standard InChI | InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3 |
| Standard InChI Key | WHQZINALYHALBY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCO)C1=CN(C2=CC=CC=C21)C |
Introduction
Structural and Stereochemical Properties
The molecular framework of (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol consists of a butan-1-ol chain attached to a 1-methylindole moiety at the third carbon. The indole ring, a bicyclic structure combining benzene and pyrrole rings, is substituted with a methyl group at the 1-position, while the hydroxyl group terminates the butanol chain. Chirality at the third carbon creates two enantiomers: the (3R) and (3S) forms. Stereochemical differences significantly influence biological activity, as seen in analogous compounds where enantiomers exhibit distinct binding affinities to serotonin receptors .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| CAS Number | 406920-76-1 (S-enantiomer) |
| Chiral Center | C3 (R configuration) |
Synthesis and Industrial Production
Chiral Synthesis Strategies
The synthesis of (3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol likely mirrors methods used for its S-enantiomer, which involve Grignard reactions and chiral reduction. For example, the S-enantiomer is synthesized via methylmagnesium bromide addition to indole derivatives, followed by chiral catalysts like BINAP-ruthenium complexes to achieve enantiomeric excess . Industrial-scale production may employ continuous flow reactors to enhance yield and purity, though specific protocols for the R-enantiomer remain proprietary.
Retrosynthetic Considerations
Retrosynthetic analysis suggests feasible routes starting from 1-methylindole. Key steps include:
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Alkylation: Introducing the butanol chain via nucleophilic substitution.
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Chiral Resolution: Using enzymatic or chromatographic methods to isolate the R-enantiomer.
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